molecular formula C9H15N3S B13158577 4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol

4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13158577
M. Wt: 197.30 g/mol
InChI Key: ONTBXOYQROQOFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl hydrazinecarboxylate to form the corresponding hydrazone, which is then cyclized with thiourea to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with biological receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
  • 4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol
  • This compound

Uniqueness

This compound stands out due to its unique combination of a cyclopentyl group and an ethyl group attached to the triazole ring. This structural feature imparts distinct physicochemical properties and biological activities compared to other triazole derivatives .

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

4-cyclopentyl-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H15N3S/c1-2-8-10-11-9(13)12(8)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13)

InChI Key

ONTBXOYQROQOFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=S)N1C2CCCC2

Origin of Product

United States

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